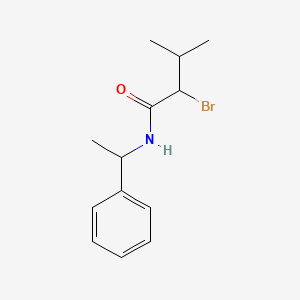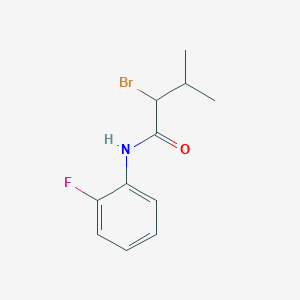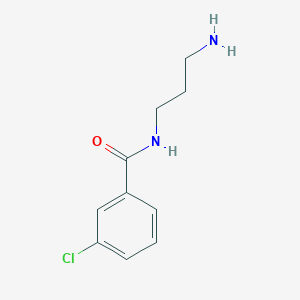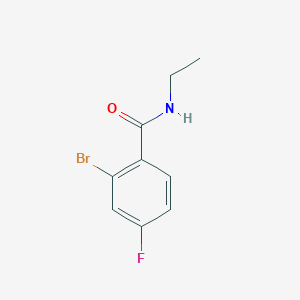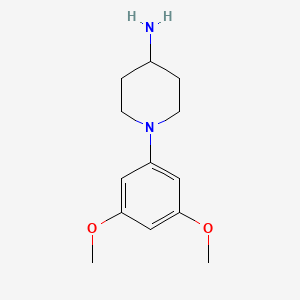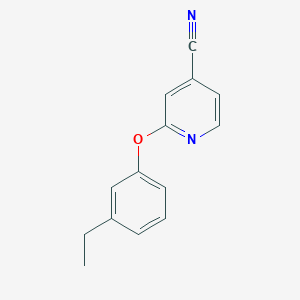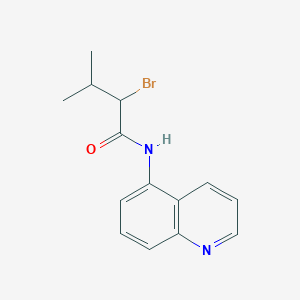
2-bromo-3-methyl-N-(quinolin-5-yl)butanamide
Overview
Description
“2-bromo-3-methyl-N-(quinolin-5-yl)butanamide” is a chemical compound with the CAS Number: 1016881-60-9 . It has a molecular weight of 307.19 and its molecular formula is C14H15BrN2O .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not extensively documented in the literature. It is known that it has a molecular weight of 307.19 .Scientific Research Applications
Antimicrobial and Antimalarial Agents
Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities. For instance, novel quinoline-based 1,2,3-triazoles have shown promising results against various microorganisms and the malaria parasite P. falciparum, highlighting their potential as therapeutic agents in treating infectious diseases (Parthasaradhi et al., 2015).
Anticancer Activities
Some quinoline derivatives, particularly those incorporating benzo[d]thiazol-2-yl and pyrazolo[4,3-c]quinolin-3(5H)-ones, have been synthesized and shown to possess significant antiproliferative activities against various human cancer cell lines. This research suggests the potential application of these compounds in developing new anticancer therapies (Reis et al., 2011).
Enzyme Inhibitors
Quinoline derivatives have also been explored for their potential as enzyme inhibitors. A study on N-(5-Bromo-1,3-thiazol-2-yl)butanamide found it to be active as a CDK2 inhibitor, with further research leading to the discovery of more potent and selective inhibitors. This area of research is crucial for the development of targeted therapies for various diseases, including cancer (Vulpetti et al., 2006).
Corrosion Inhibition
Another application of quinoline derivatives is in the field of corrosion inhibition. Schiff bases derived from quinoline have been investigated for their effectiveness in protecting carbon steel against corrosion in acidic media containing chloride. This research contributes to the development of safer and more efficient corrosion inhibitors for industrial applications (El-Lateef et al., 2015).
Properties
IUPAC Name |
2-bromo-3-methyl-N-quinolin-5-ylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O/c1-9(2)13(15)14(18)17-12-7-3-6-11-10(12)5-4-8-16-11/h3-9,13H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UELVPHJPDIYPHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC2=C1C=CC=N2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-Bromobenzamido)phenyl]acetic acid](/img/structure/B3199442.png)
![3-{5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B3199444.png)

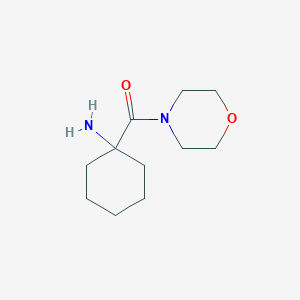

![6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3199468.png)
![1-[3-(Trifluoromethyl)phenyl]piperidin-4-amine](/img/structure/B3199474.png)
